molecular formula C6H7ClN2OS B1588428 4-Chloro-6-methoxy-2-(methylthio)pyrimidine CAS No. 89466-42-2

4-Chloro-6-methoxy-2-(methylthio)pyrimidine

Cat. No. B1588428
CAS RN: 89466-42-2
M. Wt: 190.65 g/mol
InChI Key: FNYLFWGITLMOHA-UHFFFAOYSA-N
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Patent
US09221809B2

Procedure details

4,6-Dichloro-2-(methylthio)pyrimidine (40 g, 205 mmol) was dissolved in methanol (1025 mL) and cooled to 0° C. Sodium methoxide (55.4 g, 1025 mmol) was added slowly and the mixture was stirred at room temperature for 18 h. 300 mL of 3 M HCl was added and the methanol was evaporated. Additional water (500 mL) was added and the mixture was filtered, washed with water and dried to give the title compound as a white solid. 1H NMR (CDCl3) δ 6.41 (s, 1H), 3.97 (s, 3H), 2.55 (s, 3H); LCMS 2.40 min, 191 (M+H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
1025 mL
Type
solvent
Reaction Step One
Quantity
55.4 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[C:4]([S:9][CH3:10])[N:3]=1.[CH3:11][O-:12].[Na+].Cl>CO>[Cl:1][C:2]1[CH:7]=[C:6]([O:12][CH3:11])[N:5]=[C:4]([S:9][CH3:10])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)SC
Name
Quantity
1025 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
55.4 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was evaporated
ADDITION
Type
ADDITION
Details
Additional water (500 mL) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)OC)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.